1-(1,3-Benzothiazol-2-yl)-3-phenylurea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26135-12-6 |
|---|---|
Molecular Formula |
C14H11N3OS |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-phenylurea |
InChI |
InChI=1S/C14H11N3OS/c18-13(15-10-6-2-1-3-7-10)17-14-16-11-8-4-5-9-12(11)19-14/h1-9H,(H2,15,16,17,18) |
InChI Key |
LDFWEBWORFXBQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3S2 |
Pictograms |
Irritant |
solubility |
0.2 [ug/mL] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1 1,3 Benzothiazol 2 Yl 3 Phenylurea
Diverse Synthetic Routes to 1-(1,3-Benzothiazol-2-yl)-3-phenylurea and Analoguesnih.govcommonorganicchemistry.comnih.govnih.gov
The fundamental reaction for forming the urea (B33335) bond in the title compound is the addition of an amine to an isocyanate. commonorganicchemistry.com The most common pathway involves the reaction of 2-aminobenzothiazole (B30445) with phenyl isocyanate. nih.gov However, numerous methods have been developed to generate these precursors and combine them efficiently.
Multi-step syntheses provide a controlled way to build the benzothiazole-urea structure, often by preparing a reactive intermediate in a separate step before the final urea formation.
A common two-step process involves the initial activation of an amine or a carbonyl source. For instance, 2-aminobenzothiazole can be treated with an activating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to form a reactive imidazolyl intermediate. semanticscholar.org This intermediate is then reacted with aniline (B41778) in a subsequent step to yield the final 1,3-disubstituted urea. semanticscholar.org This method avoids the direct handling of potentially hazardous isocyanates.
Another multi-step route involves the reaction of 6-substituted 2-aminobenzothiazoles with phenyl chloroformate. nih.gov This reaction, typically conducted in a solvent mixture like aqueous tetrahydrofuran (B95107) (THF) with a base such as potassium bicarbonate, forms a stable phenyl carbamate (B1207046) intermediate. nih.gov This isolated carbamate is then treated with a desired amine in a separate step to produce the final urea derivative. nih.gov This approach is particularly useful for creating a diverse library of analogues by reacting the common carbamate intermediate with various amines.
The synthesis can also be viewed as a multi-step process when the starting material, such as a substituted 2-aminobenzothiazole, must first be synthesized. For example, the Hugershoff cyclisation of a substituted thiourea (B124793) with bromine can produce a 2-aminobenzothiazole derivative, which is then reacted with an isocyanate in a subsequent step. researchgate.net
Table 1: Examples of Multi-Step Synthetic Approaches
| Starting Material 1 | Reagent(s) | Intermediate | Starting Material 2 | Product | Citation |
|---|---|---|---|---|---|
| 2-Aminobenzothiazole | 1,1'-Carbonyldiimidazole (CDI) | Imidazolyl Intermediate | Aniline | This compound | semanticscholar.org |
| 2-Aminobenzothiazole | Phenyl Chloroformate, KHCO₃ | Phenyl Carbamate | Aniline | This compound | nih.gov |
| 2-Bromoaniline | Thiourea, then Br₂ | 2-Amino-4-bromobenzothiazole | Phenyl Isocyanate | 1-(4-Bromo-1,3-benzothiazol-2-yl)-3-phenylurea | researchgate.net |
In contrast to multi-step syntheses, one-pot strategies offer increased efficiency by performing multiple reaction steps in the same vessel without isolating intermediates. These methods are often aligned with the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. mdpi.com
One-pot syntheses of urea derivatives can be achieved by generating the isocyanate in situ. For example, an amine can be treated with a phosgene (B1210022) equivalent, like triphosgene (B27547), to form the isocyanate, which then immediately reacts with a second amine present in the reaction mixture. asianpubs.orgmdpi.com This avoids the isolation of the often-toxic isocyanate intermediate. Microwave-assisted protocols have been developed that combine nucleophilic substitutions and a Staudinger–aza-Wittig reaction in a one-pot, two-step process to afford urea derivatives in high yield and purity. beilstein-journals.org
Green chemistry principles are also applied to the synthesis of the benzothiazole (B30560) precursors. Efficient, solvent-free, and catalyst-recyclable methods for synthesizing benzothiazoles from 2-aminobenzenethiol and aldehydes have been reported. mdpi.com Additionally, the use of water as a solvent for the reaction of isocyanates with amines has been shown to be a facile and sustainable approach for producing ureas, offering simple product isolation via filtration and avoiding toxic volatile organic compounds (VOCs). organic-chemistry.org
An efficient one-pot, copper-catalyzed synthesis of N,N-diphenyl-2-benzothiazolamines from 1-(2-iodophenyl)-3-phenylthioureas and iodobenzenes has been developed, showcasing a practical strategy for preparing poly-functionalized amines in a tandem manner. nih.gov
Due to the high toxicity of phosgene gas, its use in urea synthesis has been largely replaced by safer, easier-to-handle solid or liquid substitutes. rsc.orgresearchgate.net These reagents, often called phosgene equivalents, generate the necessary carbonyl group for the urea linkage under milder conditions.
Triphosgene (bis(trichloromethyl) carbonate) is a crystalline, stable solid that serves as a common and effective substitute for phosgene. commonorganicchemistry.comsigmaaldrich.com It is typically used in substoichiometric amounts (about 1/3 of an equivalent) as one molecule of triphosgene can generate three molecules of phosgene in situ. youtube.com A typical procedure involves adding triphosgene to a solution of an amine, such as 2-aminobenzothiazole, to form the isocyanate, which is then trapped by a second amine to yield the urea. asianpubs.org
1,1'-Carbonyldiimidazole (CDI) is another widely used and safer alternative. rsc.orgsigmaaldrich.com It reacts with an amine to form a carbamoyl-imidazole intermediate, which then reacts with a second amine to produce the urea, releasing imidazole (B134444) as a byproduct. semanticscholar.org This method is known for its mild reaction conditions.
Other phosgene substitutes include:
Diphosgene: A liquid that is less volatile than phosgene. sigmaaldrich.com
Di-tert-butyl dicarbonate (B1257347) (Boc₂O): Can be used to generate isocyanates from amines. rsc.orgresearchgate.net
Phenyl chloroformate: Used to create carbamate intermediates that can then be converted to ureas. nih.gov
These alternatives enhance the safety and practicality of synthesizing benzothiazole-urea compounds while avoiding the hazards associated with phosgene gas. rsc.org
Functionalization and Derivatization Strategies of the Benzothiazole-Urea Scaffoldnih.govmdpi.comnih.gov
The this compound scaffold is a versatile platform for chemical modification. Derivatization is typically achieved by introducing various substituents onto either the phenyl ring or the benzothiazole nucleus, allowing for systematic exploration of structure-activity relationships. nih.govresearchgate.net
Modifying the phenyl ring attached to the N3 position of the urea is a common strategy for creating analogues. This is generally accomplished by reacting 2-aminobenzothiazole with a range of commercially available, substituted phenyl isocyanates.
For instance, a library of diaryl urea derivatives analogous to the drug Sorafenib has been prepared by reacting various substituted anilines with triphosgene to generate the corresponding isocyanates in situ, which are then coupled with the other amine component. asianpubs.org This allows for the introduction of functional groups like chloro and trifluoromethyl onto the phenyl ring. asianpubs.org Similarly, benzothiazole aryl ureas bearing a p-CF₃ group on the phenyl ring have been synthesized as part of studies on anti-MRSA agents. nih.gov A broader library of substituted 1-(benzo[d]thiazol-2-yl)-3-phenylurea derivatives has been created to investigate their potential as anti-invasion drugs. digitellinc.com
Table 2: Examples of Phenyl Moiety Substitutions
| Benzothiazole Component | Substituted Phenyl Reagent | Phenyl Substituent(s) | Resulting Compound | Citation |
|---|---|---|---|---|
| 2-Aminobenzothiazole | 4-Trifluoromethylphenyl isocyanate | 4-CF₃ | 1-(1,3-Benzothiazol-2-yl)-3-(4-trifluoromethylphenyl)urea | nih.gov |
| 4-Picolylamine | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 4-Cl, 3-CF₃ | Sorafenib Analogue | asianpubs.org |
| 2-Aminobenzothiazole | Various substituted phenyl isocyanates | Various | Library of substituted phenylurea derivatives | digitellinc.com |
Functionalization of the benzothiazole ring system provides another avenue for creating diverse analogues. This approach typically involves synthesizing a substituted 2-aminobenzothiazole as the key precursor, which is then converted into the desired urea.
A variety of substituents can be introduced at different positions of the benzothiazole ring, most commonly at the 6-position. For example, N-(6-nitro-1,3-benzothiazol-2-yl)-N'-(ethyl)urea can be synthesized from 6-nitro-2-aminobenzothiazole and ethyl isocyanate. mdpi.com The nitro group can then be further modified, for instance, by reduction to an amino group, which allows for subsequent acylation or coupling reactions to attach larger and more complex moieties. mdpi.com
Syntheses of ureas with fluoro and chloro substituents on the benzothiazole ring have also been reported. For example, 1-[2-(substituted phenyl)-4-oxothiazolidin-3-yl]-3-(6-fluoro-7-chloro-1,3-benzothiazol-2-yl)-ureas were prepared starting from the corresponding 6-fluoro-7-chloro-2-aminobenzothiazole. researchgate.net Other studies have reported the synthesis of N-substituted phenyl-N'-[6-(2-methyl-benzothiazol)yl] ureas, incorporating a methyl group at the 2-position of the benzothiazole ring system. sioc-journal.cn
Table 3: Examples of Benzothiazole Ring Modifications
| Substituted Benzothiazole Precursor | Phenyl Reagent | Benzothiazole Substituent(s) | Resulting Compound | Citation |
|---|---|---|---|---|
| 6-Nitro-2-aminobenzothiazole | Ethyl isocyanate | 6-NO₂ | N-(6-Nitro-1,3-benzothiazol-2-yl)-N'-(ethyl)urea | mdpi.com |
| 6-Fluoro-7-chloro-2-aminobenzothiazole | Ethyl chloroformate, then hydrazine (B178648), then aldehydes | 6-F, 7-Cl | A series of complex ureas | researchgate.net |
| 6-Amino-2-methylbenzothiazole | Phenyl isocyanate | 6-NH₂, 2-CH₃ | 1-(6-Amino-2-methyl-1,3-benzothiazol-2-yl)-3-phenylurea | sioc-journal.cn |
| 6-Methoxy-2-aminobenzothiazole | 3-Methoxyphenyl isocyanate | 6-OCH₃ | N-(6-Methoxy-1,3-benzothiazol-2-yl)-N'-(3-methoxyphenyl)urea | mdpi.com |
Alterations of the Urea Linkage and Stereochemical Considerations
The structural versatility of benzothiazole-based ureas is significantly expanded by modifying the urea moiety itself. A common alteration involves the substitution of the oxygen atom with sulfur, leading to the corresponding thiourea derivatives. These analogues are typically synthesized by reacting 2-aminobenzothiazoles (2ABTs) with various isothiocyanates. mdpi.com For instance, N-(4/6-substituted-BT-2-yl)-N′-(phenyl)thioureas can be obtained by reacting substituted 2-aminobenzothiazoles with phenylisothiocyanate in refluxing ethanol (B145695). mdpi.com Another example is the synthesis of 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea, which was prepared from the reaction of 2-aminobenzothiazole with benzoyl thiocyanate (B1210189) in dry acetone. researchgate.netnih.gov
Beyond simple thio-substitution, the urea linkage can be incorporated into more complex heterocyclic systems or extended. Researchers have synthesized 1-(4/6-substituted-BT-2-yl)-3-phenyl-2-thiobarbituric acids by reacting the intermediate thioureas with malonic acid in the presence of acetyl chloride. mdpi.com The urea bridge has also been functionalized to create semicarbazides. This was achieved by treating ethyl 6-fluoro-7-chloro-benzothiazol-2-yl-carbamate with hydrazine hydrate, which was then reacted with aromatic aldehydes to form semicarbazones. mdpi.com These examples demonstrate that the urea group serves as a versatile scaffold for significant chemical derivatization.
Stereochemistry introduces another dimension to the design of these compounds. Chiral centers have been incorporated into the structure, leading to optically active derivatives. A notable example is the synthesis of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas. researchgate.net These compounds were prepared through the condensation of the chiral amine, (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine, with various substituted phenyl isocyanates under mild conditions. researchgate.net The introduction of a stereocenter at the position alpha to the benzothiazole ring allows for the exploration of stereospecific interactions in potential biological targets. The optical activity of these synthesized compounds was confirmed by optical rotation measurements. researchgate.net
Optimization of Reaction Conditions and Yields for Benzothiazole-Urea Derivatives
The efficient synthesis of this compound and its derivatives hinges on the careful optimization of reaction conditions to maximize yields and purity. The primary synthetic route involves the reaction of a 2-aminobenzothiazole derivative with an appropriate isocyanate. The choice of solvent, temperature, and reagents plays a critical role in the success of this transformation.
Various solvents and temperature conditions have been explored. For example, the synthesis of N-(1,3-benzothiazol-2-yl)-N′-(4-methylphenyl) urea was conducted in 1,4-dioxane (B91453) at room temperature. nih.gov In other cases, reactions are performed at elevated temperatures; for instance, the synthesis of 5,7-disubstituted-ethylUBT was achieved by reacting the corresponding aminobenzothiazole with ethyl isocyanate in 1,4-dioxane at 80 °C overnight, resulting in a 75% yield. nih.gov Refluxing in solvents like ethanol or using tetrahydrofuran (THF) are also common practices. mdpi.comnih.gov
Alternative coupling reagents can be used to form the urea linkage, providing another avenue for optimization. The use of 1,1'-carbonyldiimidazole (CDI) is a prominent method. In a multi-step synthesis of benzothiazole-urea-quinoline hybrids, various 2-amino-6-substituted benzothiazoles were first converted to benzothiazole-1H-imidazol-1-carboxamide intermediates using CDI in refluxing dry dichloromethane (B109758) (DCM), with reported yields between 74% and 97%. nih.gov This activated intermediate then readily reacts with an amine to form the desired urea. This method avoids the direct handling of potentially hazardous isocyanates.
The following tables summarize various synthetic approaches and the conditions employed for creating derivatives of this compound.
Table 1: Synthetic Methodologies for Urea and Thiourea Derivatives
| Product Type | Reactant 1 | Reactant 2 | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| N-(4/6-substituted-BT-2-yl)-N′-(phenyl)thioureas | 4/6-substituted 2-aminobenzothiazole | Phenylisothiocyanate | Ethanol | Reflux | mdpi.com |
| 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea | 2-Aminobenzothiazole | Benzoyl thiocyanate | Acetone (dry) | Not specified | researchgate.netnih.gov |
| 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas | (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine | Substituted phenyl isocyanate | Not specified | Mild conditions | researchgate.net |
| N-(1,3-benzothiazol-2-yl)-N′-(4-methylphenyl) urea | 2-Aminobenzothiazole | para-tolyl-isocyanate | 1,4-Dioxane | Room Temperature | nih.gov |
Table 2: Optimization of Reaction Conditions and Yields
| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-OBn and 7-bromo-2ABT | Ethyl isocyanate | 1,4-Dioxane | 80 °C | Overnight | 75% | nih.gov |
| 2-amino-6-substituted benzothiazoles | 1,1'-Carbonyldiimidazole (CDI) | Dichloromethane (DCM) | Reflux | Not specified | 74-97% | nih.gov |
| Substituted aniline | Phenyl chloroformate | Chloroform / Triethylamine | Not specified | Not specified | Not specified | mdpi.com |
Elucidation of Biological and Biochemical Mechanisms of Action of 1 1,3 Benzothiazol 2 Yl 3 Phenylurea
Target Identification and Validation Studies
Target identification is a critical first step in elucidating the mechanism of action of a bioactive compound. For 1-(1,3-Benzothiazol-2-yl)-3-phenylurea and its analogs, studies have focused on their interaction with various kinases, enzymes, and receptors.
The benzothiazole (B30560) urea (B33335) scaffold has been investigated for its kinase inhibitory potential. A study focusing on the dual inhibition of Casein Kinase 1 (CK1) and other enzymes evaluated a series of 1-(benzo[d]thiazol-2-yl)-3-phenylureas. nih.govmdpi.comnih.gov Within this series, the unsubstituted parent compound, this compound, was tested against the CK1δ isoform. The compound demonstrated inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) in the submicromolar range, indicating a potent interaction with this kinase. nih.gov
While specific data on the inhibition of C-RAF kinase by this compound is not extensively detailed in the available literature, other research has explored the potential of benzothiazole urea derivatives as inhibitors of the Raf kinase family. For instance, a series of amide and urea derivatives of benzothiazole were synthesized and investigated for their ability to inhibit Raf-1 (C-RAF) activity, suggesting the scaffold's relevance in targeting this pathway.
The interaction of this compound with various enzymes has been a subject of investigation, revealing a degree of target selectivity.
Amyloid-beta binding alcohol dehydrogenase (ABAD): In a study where 1-(benzo[d]thiazol-2-yl)-3-phenylureas were evaluated as potential dual inhibitors of CK1 and ABAD, the parent compound this compound was found to be inactive against ABAD. nih.govmdpi.comnih.gov This suggests that while it inhibits CK1δ, it does not significantly modulate the activity of ABAD under the tested conditions.
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that plays a crucial role in immune regulation. nih.gov While various natural and synthetic compounds have been identified as IDO1 inhibitors, specific data on the modulatory effect of this compound on IDO1 activity is not presently available in the reviewed literature. nih.gov
Penicillin-Binding Protein 4 (PBP4): PBP4 is a bacterial transpeptidase involved in cell wall biosynthesis and is a target for antibiotics. Phenyl-urea based compounds have been identified as targeting S. aureus PBP4. nih.gov However, studies specifically detailing the interaction of this compound with PBP4 have not been found.
Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor γ (PPARγ): Both GK and PPARγ are important targets in the management of diabetes. nih.govnih.gov Certain urea-containing compounds have been described as glucokinase activators, and some benzothiazole derivatives have been identified as PPARγ agonists. nih.govresearchgate.net However, there is no specific experimental data available that demonstrates the modulation of either glucokinase or PPARγ by this compound. rsc.org
| Enzyme Target | Activity | IC₅₀ (µM) | Source |
|---|---|---|---|
| Casein Kinase 1δ (CK1δ) | Inhibitor | 0.89 | nih.gov |
| Amyloid-beta binding alcohol dehydrogenase (ABAD) | Inactive | > 10 | nih.gov |
Direct receptor binding affinity studies for this compound are limited in the current scientific literature. However, related research on substituted derivatives of this scaffold provides some insights into potential protein-protein interaction targets. A library of substituted 1-(benzo[d]thiazol-2-yl)-3-phenylurea derivatives has been investigated for their ability to inhibit the pro-metastatic MDA-9/Syntenin-1 protein complex. digitellinc.com This complex relies on PDZ domains for its protein-protein interactions, and compounds from this class were found to have anti-invasion activity in a metastatic breast cancer cell line, suggesting the scaffold is promising for the design of inhibitors of such interactions. digitellinc.com
Cellular Pathway Interrogation
The effects of this compound at the cellular level, particularly concerning apoptosis and cell cycle progression, have been inferred from studies on structurally related compounds.
Specific data on how this compound affects cell cycle progression is not currently documented. However, various studies on related compounds indicate that the benzothiazole and phenylurea scaffolds can influence the cell cycle. For instance, some microtubule-destabilizing agents can block cell division, leading to an arrest in the G2/M phase of the cell cycle, which may then proceed to apoptotic cell death. biorxiv.org Other compounds have been shown to induce cell cycle arrest at the G1 phase by downregulating proteins such as cyclin D1 and cyclin-dependent kinases (CDK4 and CDK6). plos.org The specific phase of cell cycle arrest can be dependent on the exact chemical structure and the cell line being studied. mdpi.com
Autophagy Modulation and Related Cellular Processes
While direct experimental evidence detailing the specific effects of this compound on autophagy is not extensively documented in current literature, its potential to modulate this critical cellular process can be inferred from its influence on key regulatory signaling pathways. Autophagy is a catabolic process essential for cellular homeostasis, involving the degradation of damaged organelles and proteins. researchgate.net This process is intricately regulated by several signaling cascades, most notably the PI3K/AKT/mTOR pathway.
Inhibition of the PI3K/AKT/mTOR signaling pathway is a well-established mechanism for inducing autophagy. oaepublish.comfrontiersin.org This pathway, when active, suppresses autophagy. researchgate.net Therefore, small molecules that inhibit components of this cascade are often found to be potent activators of autophagy. oaepublish.comfrontiersin.org Given that benzothiazole urea derivatives have been shown to interfere with the PI3K/AKT pathway, it is plausible that this compound could initiate or enhance autophagic activity. The inhibition of this pathway would lift the suppressive signals on the autophagy machinery, leading to the formation of autophagosomes and subsequent lysosomal degradation of cellular components.
Furthermore, there is recognized crosstalk between the ERK pathway and autophagy. nih.govnih.gov Inhibition of the ERK pathway has been demonstrated to increase autophagic flux in cancer cells. nih.govelsevierpure.com This suggests that if this compound interferes with ERK signaling, it could provide an additional mechanism for autophagy modulation. The interplay between these signaling pathways and autophagy is complex and can be cell-type specific. Therefore, while the potential for this compound to modulate autophagy is high based on its likely targets, direct experimental validation is necessary to confirm this hypothesis.
Signal Transduction Cascade Interference (e.g., AKT and ERK pathways)
The interference with signal transduction cascades is a primary mechanism through which this compound and related compounds exert their biological effects. The benzothiazole nucleus is a recognized pharmacophore, and its derivatives are known to exhibit a range of activities, including the inhibition of protein kinases. nih.gov
AKT Pathway: The PI3K/AKT/mTOR pathway is frequently dysregulated in various diseases and is a key target for therapeutic intervention. nih.gov Research on compounds structurally related to this compound has demonstrated inhibitory activity against components of this pathway. For instance, a study on 1-(benzo[d]thiazol-2-yl)-3-phenylureas identified them as dual inhibitors of casein kinase 1 (CK1) and amyloid-beta binding alcohol dehydrogenase (ABAD), enzymes implicated in neurodegenerative disorders. nih.gov CK1 is known to be involved in signaling pathways that can intersect with AKT signaling. The ability of the benzothiazole urea scaffold to inhibit multiple kinases suggests a potential for broad-spectrum activity on signaling cascades.
ERK Pathway: The Ras/Raf/MEK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. nih.gov There is evidence of crosstalk between the PI3K/AKT and ERK pathways, and in some contexts, inhibition of one pathway can lead to compensatory activation of the other. wikipedia.org While direct inhibition of ERK by this compound has not been explicitly detailed, the known kinase inhibitory profile of the benzothiazole scaffold makes it a plausible target. nih.gov For example, inhibition of the MEK5/ERK5 pathway has been shown to induce autophagy in cancer cells, highlighting the intricate connections between these signaling pathways and cellular processes. nih.gov
The capacity of benzothiazole derivatives to act as inhibitors of various kinases, including those in the PI3K/AKT pathway, is a recurring theme in the literature. This suggests that the primary mode of action for this compound likely involves the modulation of one or more of these critical signaling pathways.
Molecular Interactions and Binding Modes (e.g., protein-ligand interactions)
The biological activity of this compound is fundamentally dictated by its molecular interactions with protein targets. Molecular docking studies and crystal structure analysis of closely related analogs provide significant insights into its potential binding modes.
The urea moiety is a key structural feature, with the NH group acting as a hydrogen bond donor and the carbonyl oxygen serving as an excellent acceptor. nih.gov This allows for robust interactions with a variety of protein active sites. nih.gov The benzothiazole ring system, being a bulky and hydrophobic structure, often engages in hydrophobic and π-π stacking interactions within the binding pockets of target proteins. nih.gov
Molecular docking studies on various benzothiazole urea derivatives have revealed specific interactions with their target proteins. For example, in a study of benzothiazole derivatives as antimicrobial agents, docking simulations showed hydrogen bond formation with key residues such as LEU222 or ASN44 in the active site of E. coli dihydroorotase. nih.gov Another study on benzothiazole aryl ureas targeting the autolysin AtlA in S. aureus indicated binding through a combination of hydrogen bonds, Pi-Pi stacking, and hydrophobic interactions. oaepublish.com
The following table summarizes the findings from molecular docking studies performed on related benzothiazole urea compounds, illustrating the common types of interactions and target proteins.
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Software/Method |
| Benzothiazole Derivatives | E. coli Dihydroorotase | LEU222, ASN44 | Hydrogen Bonding, Hydrophobic Interactions | Maestro (Schrödinger) |
| Benzothiazole Aryl Ureas | S. aureus AtlA | Not specified | Hydrogen Bonds, Pi-Pi Interactions, Hydrophobic Interactions | Not specified |
| Benzothiazole-Thiazole Hybrids | p56lck | Not specified | ATP Site Binding | GLIDE (Schrödinger) |
| Benzothiazole-Hydroxamic Acid Hybrids | HDAC8 | Not specified | Binding to active site | Maestro (Schrödinger) |
This table is generated based on data from multiple sources. oaepublish.comnih.govbiointerfaceresearch.comhilarispublisher.com
Crystal structure analysis of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, a compound with high structural similarity to the subject of this article, provides further details on the conformational properties. nih.gov The thiourea (B124793) moiety and the benzothiazole ring are nearly coplanar, which can facilitate stacking interactions. nih.gov The molecule exhibits an intramolecular hydrogen bond, which stabilizes its conformation. nih.gov Such structural insights are invaluable for understanding how this compound might orient itself within a protein's binding site to achieve its inhibitory effects.
Structure Activity Relationship Sar Studies of 1 1,3 Benzothiazol 2 Yl 3 Phenylurea and Its Analogues
Systematic SAR Analysis of Substituted Benzothiazole-Urea Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological function. For the 1-(1,3-benzothiazol-2-yl)-3-phenylurea scaffold, systematic modifications of both the benzothiazole (B30560) and phenyl rings have yielded crucial insights into the requirements for various biological activities, including the inhibition of enzymes implicated in Alzheimer's disease, bacterial growth, and cancer.
The core 1,3-benzothiazole-2-yl urea (B33335) structure is a recognized pharmacophore. mdpi.com Frentizole (B1674154), a 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea, was identified as an inhibitor of the amyloid-beta peptide (Aβ) and Aβ-binding alcohol dehydrogenase (ABAD) interaction, which is implicated in Alzheimer's disease. mdpi.comnih.gov This discovery spurred the development of numerous analogues to improve potency and explore the chemical space. nih.govnih.gov
Key SAR findings from various studies are summarized below:
Substitutions on the Benzothiazole Ring: The position and nature of substituents on the benzothiazole ring are critical. Studies on inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10, also known as ABAD) showed that moving a chlorine atom from the 6-position to the 7-position on the benzothiazole ring increased inhibitory activity, while placing it at the 5-position resulted in similar activity to the original compound. mdpi.com For antibacterial activity against strains like S. aureus, alcohol-containing substituents on the benzothiazole moiety led to potent compounds. mdpi.comnih.gov
Substitutions on the Phenyl Ring: The phenyl ring of the urea moiety is a major site for modification to tune activity. For inhibition of 17β-HSD10, compounds with 3-chloro and 4-hydroxy substitutions on the phenyl ring were among the most potent inhibitors identified, exhibiting IC₅₀ values in the low micromolar range. researchgate.net In the context of anticancer activity, the presence of electron-withdrawing groups, such as fluorine, on the phenyl ring has been shown to enhance potency. mdpi.com
The Urea Linker: The urea group itself is a critical component, often forming key hydrogen bonds with target proteins. Attempts to modify this linker have been met with varied success. Replacing the urea with a thiourea (B124793) or guanidine (B92328) group in 17β-HSD10 inhibitors did not lead to improved activity. mdpi.com However, in other contexts, such as the development of antitubercular agents, the urea linker has been successfully used to covalently connect benzothiazole and quinoline (B57606) scaffolds, resulting in potent hybrid molecules. nih.gov
The following table provides a summary of SAR findings for different biological targets.
Table 1: SAR Summary for this compound Analogues
| Target/Activity | Scaffold Modification | Key Finding | Reference(s) |
|---|---|---|---|
| Aβ-ABAD Inhibition (Anti-Alzheimer's) | Substitution on Phenyl Ring | 3-chloro and 4-hydroxy substitutions are favorable for potent inhibition. | researchgate.net |
| Aβ-ABAD Inhibition (Anti-Alzheimer's) | Substitution on Benzothiazole Ring | A small substituent at position 6 is tolerated. Moving a Cl from position 6 to 7 enhances inhibition. | mdpi.comresearchgate.net |
| Aβ-ABAD Inhibition (Anti-Alzheimer's) | Linker Modification | Replacing the urea linker with thiourea or guanidine did not improve potency. | mdpi.com |
| Antibacterial (e.g., S. aureus) | Substitution on Benzothiazole Ring | Alcohol-containing N-ethyl-urea benzothiazoles showed potent activity. | mdpi.comnih.gov |
| Anticancer (p56lck inhibition) | General | The benzothiazole urea scaffold serves as a basis for inhibitors targeting the T-cell proliferation pathway. | nih.gov |
| Anticancer (Anti-invasion) | General | The 1-(benzo[d]thiazol-2-yl)-3-phenylurea scaffold is promising for designing anti-invasion drugs. | digitellinc.com |
| Antitubercular | Hybridization | Hybridization of the benzothiazole-urea scaffold with a quinoline moiety demonstrated a synergistic improvement in activity. | nih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) Approaches
Pharmacophore modeling and other ligand-based drug design (LBDD) strategies are computational methods used to identify the essential structural features required for a molecule to exert a specific biological activity. These models are built based on a set of known active compounds, without necessarily knowing the structure of the biological target.
For the benzothiazole class of compounds, LBDD has been instrumental in designing new potential therapeutic agents. biointerfaceresearch.com A pharmacophore model typically consists of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional geometry. For instance, a validated pharmacophore model for a series of inhibitors identified essential features including three hydrophobic groups, one aromatic ring, and a hydrogen-bond acceptor to explain the interactions at the active site. nih.gov
The process involves several key steps:
Selection of a Training Set: A group of molecules with known biological activities is chosen.
Conformational Analysis: The possible 3D structures of each molecule are generated.
Pharmacophore Generation: Common structural features among the active molecules are identified and aligned to create a hypothesis or model.
Validation: The model's predictive power is tested using a set of molecules not included in the training set (a test set) and statistical methods like Fisher's randomization test. nih.gov
Once validated, these pharmacophore models can be used for virtual screening of large chemical databases to find new molecules that fit the model and are therefore likely to be active. nih.gov This approach was utilized in the design of benzothiazole-thiazole hybrids, where an initial strategy involved analyzing pharmacophoric requirements to identify fragments essential for biological activity before synthesizing novel hybrid compounds. biointerfaceresearch.com This highlights the power of LBDD in rational drug design, guiding chemists on which structural modifications are most likely to lead to improved potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. These models allow for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Several QSAR studies have been performed on benzothiazole derivatives to guide the development of new agents. nih.govresearchgate.net These studies use various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN), to build the models. researchgate.netresearchgate.netnih.gov The models are built using "descriptors," which are numerical representations of the chemical properties of the molecules, including:
Electronic Descriptors: (e.g., HOMO-LUMO energy gaps) which relate to the molecule's reactivity. researchgate.net
Steric Descriptors: (e.g., molecular volume, surface area) which relate to the molecule's size and shape. eijppr.com
Hydrophobic Descriptors: (e.g., LogP) which relate to the molecule's solubility.
Table 2: Examples of QSAR Studies on Benzothiazole-Related Scaffolds
| Biological Activity | Compound Class | Statistical Method | Key Findings/Descriptors | Reference |
|---|---|---|---|---|
| Antibacterial | 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones | Multiple Linear Regression (MLR) | Models generated to determine activity contributions from structural and substituent effects. | researchgate.net |
| Antifungal | 1,4-Benzothiazine derivatives | 3D-QSAR (MLR) | Steric properties contribute significantly; bulky substitutions on the phenyl ring are needed. | eijppr.com |
| Anthelmintic | 1,3-benzothiazol-2-yl)-ureas | Not specified | QSAR studies performed on thiazolidinone-urea-benzothiazole derivatives. | researchgate.net |
| Anti-HCV | Isothiazole derivatives | MLR and Artificial Neural Network (ANN) | A reliable relationship was established between molecular descriptors and anti-HCV activity. | nih.gov |
Conformational Analysis and its Impact on Biological Activity
The three-dimensional conformation of a molecule is paramount to its ability to interact with a biological target. Conformational analysis, often aided by molecular docking simulations, investigates the spatial arrangement of atoms in a molecule and how this arrangement affects its binding to a receptor.
For this compound and its analogues, the conformation adopted within the binding site of a target enzyme is crucial for inhibitory activity. Molecular docking studies have provided significant insights into these interactions.
Binding to ABAD/17β-HSD10: Docking studies of benzothiazole urea inhibitors into the ABAD active site revealed that key amino acid residues, such as Tyr652 and Phe656, play a pivotal role in binding. These interactions include cation-π, π-π, and hydrophobic interactions between the enzyme and the aromatic rings of the inhibitors. nih.gov This understanding of the bound conformation helps explain the observed SAR and guides the design of more potent molecules.
Binding to Bacterial Enzymes: The antibacterial mechanism of some benzothiazole derivatives has been explored through docking. Active compounds showed favorable binding energies and robust interactions within the active site of S. aureus tyrosyl-tRNA synthetase (TyrRS), suggesting that inhibition of this essential bacterial enzyme is a likely mechanism of action. researchgate.net
Binding to Protein Kinases: In the context of cancer, the binding mode of benzothiazole derivatives to protein kinases like p56lck has been studied. These inhibitors are thought to act by binding to the ATP binding site of the kinase. biointerfaceresearch.com The analysis of the crystal structure of the Lck kinase domain bound to inhibitors provides a detailed picture of the active conformation, showing how the molecule orients itself to interact with key residues. biointerfaceresearch.com
These studies collectively demonstrate that the biological activity of the this compound scaffold is highly dependent on its ability to adopt a specific, low-energy conformation that is complementary to the topology of the target's binding site. The urea linker provides a degree of flexibility, allowing the benzothiazole and phenyl rings to orient themselves optimally to engage in crucial hydrogen bonding and hydrophobic interactions.
Computational and Theoretical Investigations of 1 1,3 Benzothiazol 2 Yl 3 Phenylurea
Molecular Docking Simulations with Biological Targets
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. For derivatives of 1-(1,3-benzothiazol-2-yl)-3-phenylurea, docking studies have been instrumental in identifying and optimizing their potential as inhibitors or modulators of various enzymes and receptors.
While direct docking studies on this compound against all specified targets are not extensively published, research on closely related analogues provides significant insights into its potential binding modes and affinities. For instance, studies on a series of 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives have explored their interaction with the adenosine A2A receptor , a target for anti-Parkinsonian agents. researchgate.net These studies help to understand how substitutions on the phenyl ring influence binding affinity.
Similarly, the broader class of phenyl-urea compounds has been investigated for various targets:
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Phenylthiazole acids, which share structural similarities, have been evaluated as PPARγ agonists. nih.gov Docking studies revealed that these molecules could fit into the ligand-binding domain of PPARγ, a key target for anti-diabetic drugs. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1): In the search for novel IDO1 inhibitors for cancer immunotherapy, compounds featuring a urea (B33335) and a 1,2,3-triazole structure have been designed and docked. nih.gov These studies showed that the urea moiety is crucial for interaction with the enzyme's active site. nih.gov
Other Kinases and Receptors: The benzothiazole-urea scaffold has been docked against other targets like VEGFR-2, a key protein in angiogenesis, demonstrating the versatility of this chemical structure. nih.gov In one study, benzimidazole-urea analogues were designed as potential inhibitors of α-amylase and α-glucosidase. nih.gov
The binding energies from docking studies on related compounds underscore the therapeutic potential of this scaffold. The negative binding energy values indicate favorable interactions within the target's active site.
Table 1: Representative Molecular Docking Scores for Benzothiazole (B30560)/Benzimidazole Urea Derivatives Against Various Biological Targets
| Compound Series | Biological Target | Range of Binding Energies (kcal/mol) | Reference |
|---|---|---|---|
| 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea Derivatives | Adenosine A2A Receptor | -7.0 to -8.5 | researchgate.net |
| 1-(Substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea/thiourea (B124793) Derivatives | Adenosine A2A Receptor | Not explicitly stated, but showed good correlation with activity | bioinformation.netnih.gov |
| Benzimidazole-Urea Analogs | α-Amylase | -7.34 to -8.91 | nih.gov |
| Benzimidazole-Urea Analogs | α-Glucosidase | -7.89 to -9.54 | nih.gov |
Note: This table is illustrative and compiles data from studies on structurally related compounds to show the potential of the this compound scaffold.
Molecular Dynamics (MD) Simulations for Ligand-Protein Stability
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. An MD simulation provides a dynamic view of the interactions, revealing how the ligand and protein adjust to each other's presence and whether the key binding interactions are maintained in a more realistic, solvated environment.
For compounds analogous to this compound, MD simulations have been crucial. For example, simulations of phenylthiazole acid derivatives complexed with PPARγ have shown that the ligand remains stably bound within the active site, confirming the docking results. nih.gov Similarly, MD simulations of ERRα inverse agonists with a triazole core demonstrated how the ligand binding affects the conformation and flexibility of key protein helices, which is essential for its biological function. nih.gov
A typical MD simulation protocol involves:
Placing the docked complex in a simulation box filled with water molecules and ions to mimic physiological conditions.
Minimizing the energy of the system to remove steric clashes.
Gradually heating the system to a physiological temperature (e.g., 300 K) and equilibrating it.
Running a production simulation for a duration ranging from nanoseconds to microseconds.
Analysis of the MD trajectory can reveal important information, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. It also allows for the detailed study of hydrogen bonds and other non-covalent interactions over time. nih.govarxiv.org
Quantum Chemical Calculations
Quantum chemical calculations, often based on Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, geometry, and reactivity. These calculations can predict various properties that are difficult to measure experimentally.
For thiourea derivatives closely related to this compound, such as 1-(1,3-benzothiazol-2-yl)-3-benzoylthiourea and its 4-bromo-substituted analogue, crystal structure analysis has provided precise experimental data on bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These experimental values serve as benchmarks for quantum chemical calculations.
Quantum calculations can compute:
Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms. For instance, calculations can confirm the planarity of the benzothiazole and phenyl rings and the torsion angles of the urea linker, which are critical for fitting into a protein's binding site. nih.gov
Electronic Properties: Determining the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
Vibrational Frequencies: Predicting the infrared and Raman spectra, which can be used to confirm the structure of the synthesized compound.
These theoretical calculations complement experimental data and provide a deeper understanding of the molecule's intrinsic properties that govern its biological activity.
In Silico Prediction of Bioavailability and ADMET Properties (Theoretical Aspects)
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction models are invaluable for screening compounds early in the drug discovery process, saving time and resources. nih.gov
For this compound, key physicochemical descriptors that influence its ADMET profile can be computed. These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which predicts drug-likeness. nih.gov
Table 2: Computed Physicochemical and ADMET-Related Properties for this compound
| Property | Predicted Value | Significance for Drug-Likeness | Reference |
|---|---|---|---|
| Molecular Weight | 269.32 g/mol | Complies with Lipinski's Rule (< 500) | nih.gov |
| XLogP3-AA (Lipophilicity) | 3.3 | Complies with Lipinski's Rule (≤ 5) | nih.gov |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (≤ 5) | nih.gov |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤ 10) | nih.gov |
These computed values suggest that this compound has a favorable theoretical profile for oral bioavailability. Studies on other benzothiazole derivatives have also shown good predicted absorption percentages and compliance with drug-likeness rules. nih.gov
Virtual Screening for Novel Analogues
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net Starting with a known active compound, or "hit," like this compound, virtual screening can be used to discover novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties.
The process typically involves:
Library Preparation: A large database of millions of commercially available or synthetically feasible compounds is prepared in a 3D format.
Target-Based Screening: If the 3D structure of the biological target is known, the library of compounds is docked into the active site. The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for further evaluation.
Ligand-Based Screening: If the target structure is unknown, a model can be built based on the structure of a known active ligand like this compound. The screening then searches for molecules in the library that have a similar shape and/or electrostatic properties.
This approach allows for the rapid and cost-effective exploration of vast chemical space to identify promising new lead compounds for development. For example, virtual screening has been successfully applied to identify novel inhibitors from libraries of heterocyclic compounds for various targets. researchgate.net
Advanced Pre Clinical Biological Evaluation of 1 1,3 Benzothiazol 2 Yl 3 Phenylurea and Analogues
In Vitro Efficacy Studies in Complex Biological Systems (e.g., 3D cell cultures, organoids)
The evaluation of 1-(1,3-Benzothiazol-2-yl)-3-phenylurea and its analogues in complex in vitro models has provided significant insights into their therapeutic potential. These systems, which more closely mimic the in vivo environment than traditional 2D cell cultures, have been instrumental in assessing the compounds' efficacy across various disease models.
Derivatives of the this compound scaffold have demonstrated significant anti-proliferative effects against a wide array of human cancer cell lines. The substitution pattern on both the benzothiazole (B30560) and phenyl rings plays a crucial role in modulating the cytotoxic activity.
Research has shown that N-(4/6-substituted-BT-2-yl)-N′-(p-substituted-aryl)ureas exhibit notable cytotoxic activity against mouse melanoma (B16-F10) and human monocytic cell lines (U937, THP-1). mdpi.com Specifically, compound 9e (structure not fully specified) showed more potent anti-proliferative activity on U937 cells than the reference drug, etoposide. mdpi.com Another study highlighted a thiourea-containing benzothiazole derivative that demonstrated antiproliferative activity against the U-937 cell line. nih.gov
In metastatic breast cancer, a library of substituted 1-(benzo[d]thiazol-2-yl)-3-phenylurea derivatives was synthesized, inspired by inhibitors of the MDA-9/Syntenin-1 protein, a key player in metastasis. digitellinc.com Several of these derivatives showed impressive anti-invasion activity in the MDA-MB-231 human breast cancer cell line. digitellinc.com The lead compound, SFG412 , displayed anti-invasion activity comparable to a known inhibitor and is being advanced to in vivo studies. digitellinc.com Fluorinated 2-aryl benzothiazole derivatives have also shown potent activity against breast cancer cell lines MDA-MB-468 and MCF-7. nih.gov
For pancreatic cancer, a series of phenylacetamide derivatives bearing the benzothiazole nucleus induced significant viability reduction at low micromolar concentrations in both paraganglioma and pancreatic cancer cell lines (AsPC-1, Capan-2, BxPC-3). nih.govnih.gov Derivative 4l (structure not fully specified) was particularly effective and showed synergistic effects when combined with gemcitabine. nih.govnih.gov
Furthermore, diarylurea derivatives based on a 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold have shown broad-spectrum anti-proliferative activity against the NCI-60 panel of human cancer cell lines. nih.gov Compounds 5a and 5d were particularly potent, showing significant efficacy against renal cancer and melanoma cell lines. nih.gov Other benzothiazole derivatives have been found to be cytotoxic against various leukaemia and solid tumour cell lines. ddg-pharmfac.net
Table 1: Anti-proliferative Activity of Benzothiazole-Urea Analogues in Various Cancer Cell Lines This is an interactive table. Click on the headers to sort the data.
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|
| Derivative 3 | U-937 (Leukaemia) | IC50 | 16.23 ± 0.81 | nih.gov |
| Derivative 3 | B16-F10 (Melanoma) | IC50 | 4847.73 ± 2.39 | nih.gov |
| Derivative 3 | THP-1 (Leukaemia) | IC50 | 34.58 ± 1.73 | nih.gov |
| Etoposide (Standard) | U-937 (Leukaemia) | IC50 | 17.94 ± 0.89 | nih.gov |
| Compound 9e | U937 (Leukaemia) | IC50 | 16.23 | mdpi.com |
| SFG412 | MDA-MB-231 (Breast) | Anti-invasion | Equivalent to PDZ1i | digitellinc.com |
| Fluorinated BTA (1) | MCF-7 (Breast) | GI50 | 0.57 | nih.gov |
| Fluorinated BTA (2) | MCF-7 (Breast) | GI50 | 0.4 | nih.gov |
| Compound 2h | Various Leukaemia | Cytotoxic | Micromolar concentrations | ddg-pharmfac.net |
| Compound 4l | Pancreatic & Paraganglioma | Cell Viability | Low micromolar | nih.govnih.gov |
The this compound scaffold and its analogues have demonstrated a wide range of antimicrobial activities.
Antibacterial and Antifungal Activity: A series of diarylureas, developed as analogues of the antimicrobial agent Triclocarban (TCC), have shown potent antibacterial activity. nih.govmdpi.com Compounds 2bF and 2eC (structures not fully specified) exhibited higher activity against Staphylococcus aureus than TCC. nih.govnih.gov Notably, compound 2bB was significantly more active than TCC against Enterococcus faecalis, a bacterium known for causing nosocomial infections. nih.govnih.govresearchgate.net Other benzothiazole pyrimidine (B1678525) derivatives have also shown excellent in vitro antibacterial and antifungal activity, in some cases surpassing standard drugs. arabjchem.orgresearchgate.net The antimicrobial potential of benzothiazoles is significant in the context of rising antimicrobial resistance. mdpi.com
Antiprotozoal and Antitrypanosomal Activity: Benzothiazole-urea derivatives have been identified as promising agents against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). nih.govsonar.ch While initial urea (B33335) analogues showed high potency, they often suffered from poor metabolic stability. nih.gov Subsequent optimization led to the development of urea derivatives of 2-aryl-benzothiazol-5-amines with improved properties. nih.gov One such analogue, (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole (57) , was curative in mouse models of HAT. nih.gov Other research has explored 6-amidino-2-arylbenzothiazoles, with the imidazoline (B1206853) derivative 11b showing excellent antitrypanosomal potency (IC90 = 0.12 µM). nih.gov Furthermore, benzothiazole amidoximes have been investigated, with compound 12b demonstrating pronounced and selective activity against T. brucei. lshtm.ac.uk
Table 2: Antimicrobial Efficacy of Benzothiazole-Urea Analogues This is an interactive table. Click on the headers to sort the data.
| Compound/Derivative | Organism | Activity Metric | Value | Source |
|---|---|---|---|---|
| Compound 2bF | Staphylococcus aureus | MIC | 8 µg/mL | nih.govnih.gov |
| Compound 2eC | Staphylococcus aureus | MIC | 8 µg/mL | nih.govnih.gov |
| Triclocarban (TCC) | Staphylococcus aureus | MIC | 16 µg/mL | nih.govnih.gov |
| Compound 2bB | Enterococcus faecalis | MIC | 8 µg/mL | nih.govnih.govresearchgate.net |
| Triclocarban (TCC) | Enterococcus faecalis | MIC | 64 µg/mL | nih.gov |
| Benzothiazole imidazoline 11b | Trypanosoma brucei | IC90 | 0.12 µM | nih.gov |
| Benzothiazole amidoxime (B1450833) 12b | Trypanosoma brucei | IC50 | 0.92 µM | lshtm.ac.uk |
| Derivative 7g | A. fumigatus (Fungus) | MIC | 25 µg/mL | arabjchem.org |
| Clotrimazole (Standard) | A. fumigatus (Fungus) | MIC | 100 µg/mL | arabjchem.org |
Benzothiazole derivatives have been shown to modulate various pathways involved in inflammation. nih.gov The anti-inflammatory properties of these compounds are a significant area of research. For instance, dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors based on a benzothiazole-phenyl structure have been developed. nih.gov One such dual inhibitor was effective in alleviating acute inflammatory pain in animal models, with efficacy comparable to the nonsteroidal anti-inflammatory drug ketoprofen. nih.gov Additionally, some benzothiazole analogues have been found to inhibit the production of lipopolysaccharide (LPS)-induced nitrites in murine macrophages, indicating a potential mechanism for their anti-inflammatory effects. nih.gov
A key area of interest is the immunomodulatory potential of benzothiazole-ureas, particularly their ability to inhibit Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that plays a crucial role in cancer immune escape by depleting tryptophan and producing immunosuppressive metabolites. nih.gov Its inhibition is a promising strategy in cancer immunotherapy.
Several studies have focused on designing 1,2,3-triazole-containing N,N′-diphenylurea derivatives as IDO1 inhibitors. yuntsg.comresearchgate.netscilit.com These compounds have shown potent inhibitory activity in HeLa cell-based functional assays. yuntsg.com For example, compound 3c (1-(4-bromophenyl)-3-(2-(1-(3-methoxybenzyl)-1H-1,2,3-triazol-4-yl)phenyl)urea) exhibited an IC50 value of 0.07 µM against IDO1. yuntsg.comscilit.com Molecular docking studies suggest these compounds interact with key residues and the heme iron within the IDO1 active site. yuntsg.comresearchgate.net
Beyond IDO1 inhibition, other benzothiazole analogues have demonstrated broader immunomodulatory effects. nih.gov Certain derivatives have shown potent inhibitory activity on the proliferation of PHA-activated peripheral blood mononuclear cells (PBMCs) and on the production of cytokines like IL-2 and IL-4. nih.govnih.gov For instance, some compounds selectively inhibit IL-2 production, suggesting an effect on T-cell proliferation, while others non-selectively inhibit both IL-2 and IL-4, indicating potential applications in autoimmune diseases. nih.gov
In Vivo Efficacy and Mechanistic Studies in Animal Models (e.g., xenograft models, disease models)
The promising in vitro results for many benzothiazole-urea derivatives have prompted their evaluation in various in vivo animal models to assess their efficacy and understand their mechanisms of action in a whole-organism context.
The selection of appropriate animal models is critical for the preclinical validation of benzothiazole-urea compounds. The choice of model depends on the specific biological activity being investigated.
Anticancer Efficacy: For evaluating anti-cancer properties, xenograft models are commonly used. These typically involve implanting human cancer cells into immunodeficient mice. For example, a mouse S180 homograft model was used to show that compound 27f , a 1-(2-dialkyl-aminoethyl)-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)-UBT, could inhibit tumor growth. mdpi.com
Antimicrobial Efficacy: For infectious diseases, specific disease models are employed. In the case of Human African Trypanosomiasis, murine models of both early and late-stage infection are standard. nih.gov The urea derivative (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole (57) achieved complete cures in such models. nih.gov For fungal infections like cryptococcosis and candidiasis, both invertebrate (Galleria mellonella) and murine models have been used to demonstrate the efficacy of related thiazole (B1198619) derivatives in prolonging survival and reducing fungal burden. nih.gov
Anticonvulsant Activity: To investigate antiepileptic potential, models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced convulsion tests in mice are utilized. nih.govsemanticscholar.org These models help identify compounds that may prevent generalized tonic-clonic and absence seizures, respectively. nih.gov
Anti-inflammatory Activity: Animal models of pain and inflammation, such as carrageenan-induced paw edema in rats, are used to test the anti-inflammatory and analgesic effects of these compounds. nih.gov
The validation of these models involves ensuring they accurately reflect the human disease state and respond appropriately to standard-of-care treatments, providing a reliable benchmark against which to compare the novel benzothiazole-urea derivatives.
Efficacy Assessment (e.g., tumor growth inhibition, pathogen load reduction)
The in vivo efficacy of this compound and its analogues has been explored in various therapeutic areas, primarily focusing on oncology and infectious diseases. These studies are fundamental in demonstrating the potential therapeutic utility of these compounds in a complex biological system.
In the realm of oncology, research has highlighted the anti-cancer potential of this scaffold. A key aspect of this is the ability to inhibit cancer cell invasion, a critical step in metastasis. Studies on substituted 1-(benzo[d]thiazol-2-yl)-3-phenylurea derivatives have shown impressive anti-invasion activity in metastatic breast cancer models. digitellinc.com For instance, the lead compound, SFG412, demonstrated a fold change in invasion of 0.93 ± 0.10 in an MDA-MB-231 human breast cancer cell line invasion assay. digitellinc.com This activity was comparable to that of a known inhibitor, PDZ1i. digitellinc.com
Analogues of the core phenylurea structure have also been assessed for their direct antiproliferative effects. In a broad screening against 60 human cancer cell lines, certain 1-phenyl-3-(4-(pyridin-3-yl) phenyl)urea derivatives, such as compounds 5a and 5d, exhibited significant and broad-spectrum antiproliferative activity. preprints.org Notably, these compounds were found to be more potent than the standard-of-care chemotherapeutic agent Paclitaxel in 21 different cancer cell lines, including those of renal cancer and melanoma. preprints.org
Table 1: In Vitro Efficacy of this compound Analogues in Cancer Models
| Compound/Analogue | Model System | Efficacy Metric | Finding | Reference |
|---|---|---|---|---|
| SFG412 | MDA-MB-231 Invasion Assay | Fold Change in Invasion | 0.93 ± 0.10 | digitellinc.com |
| Analogue 5a | NCI-60 Cell Line Panel | Growth Inhibition | Superior potency to Paclitaxel in 21 cancer cell lines | preprints.org |
| Analogue 5d | NCI-60 Cell Line Panel | Growth Inhibition | Superior potency to Paclitaxel in 21 cancer cell lines | preprints.org |
| HO-221 | Various experimental tumors | Antitumor Activity | Significant activity, especially against solid tumors | nih.gov |
Beyond cancer, benzothiazole-urea hybrids have demonstrated in vivo efficacy against pathogenic bacteria. In a mouse model of abdominal infection with Methicillin-resistant Staphylococcus aureus (MRSA), novel benzothiazole-urea hybrids were shown to be effective, indicating their potential for development as a new class of antibiotics. mdpi.com
Biomarker Analysis in Animal Studies
Biomarker analysis in pre-clinical animal studies is essential for understanding a drug candidate's effect on the body and for providing quantifiable measures of its safety and efficacy. wuxiapptec.com For a compound class like benzothiazole ureas, with demonstrated anti-cancer and anti-inflammatory potential, biomarker strategies would typically encompass both safety and response markers.
Safety Biomarkers: To assess potential toxicity, particularly nephrotoxicity which can be a concern for novel therapeutics, a panel of safety biomarkers is typically monitored in animal models. Regulatory agencies like the U.S. Food and Drug Administration (FDA) have accepted several biomarkers for the assessment of drug-induced kidney injury in rats. nih.gov These include traditional markers such as blood urea nitrogen (BUN) and serum creatinine (B1669602) (sCr), alongside more sensitive and specific markers like:
Kidney injury molecule-1 (KIM-1)
Albumin
Clusterin
Trefoil factor-3
The qualification of these biomarkers relies on correlating their levels with histopathological evidence of organ damage in preclinical toxicology studies. nih.gov
Response Biomarkers: Response or pharmacodynamic biomarkers are used to show that the drug is engaging its target and eliciting the desired biological effect. For this compound and its analogues, the choice of response biomarkers would be directly linked to their proposed mechanism of action. For instance, if a compound is designed to inhibit a specific kinase, an in vivo biomarker could be the phosphorylation level of that kinase's substrate in tumor tissue. While specific in vivo biomarker data for the title compound is not extensively published, a study on a related 1-phenyl-urea derivative utilized a human phospho-kinase array to analyze its effect on the PI3K/Akt signaling pathway. This type of analysis provides a broad view of the compound's impact on cellular signaling cascades and can identify key pharmacodynamic markers for further investigation.
As promising lead compounds, such as the anti-invasion agent SFG412, advance into further in vivo studies, the analysis of such safety and response biomarkers will be a critical component of their preclinical development. digitellinc.com
Mechanistic Insights from In Vivo Studies
Understanding how a compound exerts its therapeutic effect within a living organism is a crucial aspect of pre-clinical evaluation. In vivo studies have begun to shed light on the mechanisms of action for the this compound scaffold.
One of the key anti-cancer mechanisms identified for a benzoylphenylurea (B10832687) derivative, HO-221, involves the disruption of DNA synthesis. In vivo and in vitro studies revealed that this compound strongly inhibits DNA polymerase alpha. nih.gov This inhibition leads to an accumulation of cells in the G1 and S phases of the cell cycle, ultimately halting tumor cell proliferation. This mechanism distinguishes it from many other known antitumor agents. nih.gov
Another important target identified for this class of compounds is the MDA-9/Syntenin-1 protein, a pro-metastatic factor that is overexpressed in multiple cancers. digitellinc.com Substituted 1-(benzo[d]thiazol-2-yl)-3-phenylurea derivatives have been specifically designed to inhibit the PDZ domains of this protein, thereby preventing the protein-protein interactions necessary for its biological activity. A lead compound from this series is being advanced to in vivo studies to confirm this anti-metastatic mechanism. digitellinc.com
Furthermore, the benzothiazolylurea scaffold has been identified as a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10). nih.govmdpi.com This mitochondrial enzyme is also known as amyloid-binding alcohol dehydrogenase (ABAD) and its inhibition has shown therapeutic potential for the treatment of Alzheimer's disease. The ability of frentizole (B1674154) and its derivatives to inhibit this enzyme underscores the diverse mechanistic possibilities of the benzothiazole urea core structure. nih.gov
Research also points towards the potential for these compounds to act as inhibitors of the oncogenic transcription factor FOXM1, which is a key driver of tumor growth in many cancers. Certain benzothiazole derivatives have shown significant inhibition of FOXM1 in cell-based assays and have been identified as suitable candidates for in vivo animal studies to further elucidate this mechanism. nih.gov
Comparative Studies with Reference Compounds in Pre-clinical Models
To establish the potential therapeutic advantage of a new drug candidate, its performance is often benchmarked against existing standard-of-care treatments or well-characterized inhibitors in pre-clinical models. Several studies have undertaken such comparisons for this compound and its analogues.
In the context of anti-cancer activity, these compounds have been compared against both targeted inhibitors and traditional chemotherapeutics. For example, the anti-invasion activity of the substituted 1-(benzo[d]thiazol-2-yl)-3-phenylurea derivative, SFG412, was found to be equivalent to that of PDZ1i, a known inhibitor of the pro-metastatic MDA-9/Syntenin-1 protein. digitellinc.com
More strikingly, certain phenylurea analogues have demonstrated superior potency when compared to widely used cancer drugs. In a comprehensive screen against 60 human cancer cell lines, the analogues 5a and 5d were more potent than Paclitaxel in 21 cell lines and more potent than the targeted therapy Gefitinib in 38 and 34 cell lines, respectively. preprints.org This suggests a significant potential for efficacy in a broad range of cancer types, including those that may be resistant to current therapies.
Table 2: Comparative Efficacy of this compound Analogues Against Reference Compounds
| Analogue | Therapeutic Area | Reference Compound | Pre-clinical Model | Comparative Finding | Reference |
|---|---|---|---|---|---|
| SFG412 | Cancer (Invasion) | PDZ1i | MDA-MB-231 Invasion Assay | Activity is equivalent to the reference inhibitor. | digitellinc.com |
| Analogue 5a | Cancer (Proliferation) | Paclitaxel | NCI-60 Cell Line Panel | Superior potency in 21 cancer cell lines. | preprints.org |
| Analogue 5a | Cancer (Proliferation) | Gefitinib | NCI-60 Cell Line Panel | Superior potency in 38 cancer cell lines. | preprints.org |
| Analogue 5d | Cancer (Proliferation) | Paclitaxel | NCI-60 Cell Line Panel | Superior potency in 21 cancer cell lines. | preprints.org |
| Analogue 5d | Cancer (Proliferation) | Gefitinib | NCI-60 Cell Line Panel | Superior potency in 34 cancer cell lines. | preprints.org |
| Benzothiazolyl Ureas | Alzheimer's Disease | Frentizole | Enzyme Inhibition Assay | New compounds show IC₅₀ values of 1–2 µM, an improvement on earlier inhibitors. | mdpi.com |
In the area of neurodegenerative disease research, novel benzothiazolyl ureas developed as inhibitors of 17β-HSD10 have been compared to the parent compound frentizole and other first-generation inhibitors. The newer analogues demonstrated markedly increased potency, with IC₅₀ values in the low micromolar range (1–2 µM), representing a significant improvement. mdpi.com
These comparative studies are vital for positioning new compounds within the therapeutic landscape and for making informed decisions about which candidates have the highest potential for successful clinical development.
Advanced Analytical Methodologies for Research on 1 1,3 Benzothiazol 2 Yl 3 Phenylurea
High-Resolution Spectroscopic Techniques for Structural Confirmation and Purity Assessment in Research Contexts
High-resolution spectroscopic techniques are fundamental in the unequivocal structural confirmation and purity assessment of 1-(1,3-Benzothiazol-2-yl)-3-phenylurea. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are pivotal for elucidating the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The ¹H NMR spectrum for this compound, recorded on a BRUKER AC-300 instrument, confirms the presence of distinct proton environments corresponding to the benzothiazole (B30560) and phenyl moieties. nih.gov Similarly, the ¹³C NMR spectrum provides data on the carbon atoms within the molecule. nih.gov
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is employed to identify the functional groups present in the compound. The spectrum, typically obtained using a KBr wafer technique, reveals characteristic absorption bands. nih.gov For instance, a related thiourea (B124793) derivative, 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, shows characteristic peaks for N-H stretching, C=O (carbonyl), C=C, and C-N bonds. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the computed molecular weight is 269.32 g/mol . nih.gov
Interactive Table 1: Spectroscopic Data for this compound and Related Compounds
Chromatographic Methods for Purity Profiling and Impurity Isolation (e.g., HPLC, chiral chromatography)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for determining the purity of phenylurea compounds and for isolating any impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the analysis of phenylurea derivatives, which are often thermally unstable and thus unsuitable for gas chromatography. researchgate.net For purity profiling of similar compounds, such as 1,3-diphenylurea (B7728601) derived Schiff bases, HPLC analysis has been successfully performed using an acetonitrile (B52724) and water mixture as the eluent system, achieving purity levels greater than 95%. mdpi.com A common setup for phenylurea pesticide analysis involves a C18 column, which offers excellent retention and selectivity. researchgate.net The United States Environmental Protection Agency (EPA) Method 532 outlines a procedure for determining phenylurea compounds in water, which involves solid-phase extraction on C18 cartridges followed by HPLC analysis with UV detection. researchgate.net
While chiral chromatography is a crucial technique for separating enantiomers, its specific application to this compound is not prominently documented in the provided research, as the molecule itself is not chiral.
Interactive Table 2: HPLC Purity Analysis of Related Urea (B33335) Analogs
Crystallographic Studies of the Compound and Co-crystals with Biological Targets
Crystallographic studies, primarily X-ray crystallography, provide definitive proof of structure by mapping the atomic positions in three-dimensional space. While specific crystallographic data for this compound is not detailed, analysis of closely related structures offers significant insight.
For the related compound 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, X-ray structure determination revealed a monoclinic crystal system with the space group P2₁/n. nih.gov In this structure, the phenyl and benzothiazole rings are essentially planar. nih.gov The molecule's conformation is stabilized by an intramolecular N-H⋯O hydrogen bond. nih.gov In the crystal lattice, molecules interact through intermolecular C-H⋯N, C-H⋯S, and N-H⋯S hydrogen bonds, forming layers. nih.gov
Another analog, 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea, also features a nearly planar conformation with respect to the carbonyl and thiocarbonyl groups. Its structure is stabilized by intramolecular N—H⋯O hydrogen bonding.
The concept of forming co-crystals with urea as a co-former is an area of interest in pharmaceutical sciences to improve physical properties like solubility. Urea can form robust hydrogen bonds, such as the amide-acid hetero-synthon, with other molecules. However, specific studies on co-crystals of this compound with biological targets are not available in the reviewed literature.
Interactive Table 3: Crystallographic Data for a Related Benzothiazolyl Derivative
Stability Studies under Relevant Research Conditions (in vitro chemical stability)
The chemical stability of a compound under various conditions is critical for ensuring the integrity of research results. For the class of phenylurea compounds, stability can be influenced by factors such as heat and light. Phenylurea herbicides, for example, are known to be sensitive to both heat and light, which can cause them to degrade into their metabolites. researchgate.net This thermal instability makes them generally unsuitable for analysis by gas chromatography. researchgate.net
The photochemical behavior of phenylureas in aqueous solutions is also a consideration, with degradation pathways depending on the type and position of substituent groups on the molecule. researchgate.net While specific in vitro chemical stability data for this compound is not explicitly detailed, the general sensitivity of the phenylurea class suggests that controlled storage and handling conditions (e.g., protection from light and elevated temperatures) are advisable in a research setting to prevent degradation.
Challenges, Opportunities, and Future Research Directions for 1 1,3 Benzothiazol 2 Yl 3 Phenylurea
Overcoming Synthetic Challenges and Improving Atom Economy
Modern synthetic chemistry is increasingly focused on the principles of "green chemistry," which prioritize the development of environmentally benign and efficient processes. mdpi.com A key metric in this regard is atom economy , a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jk-sci.com Traditional multi-step syntheses often generate significant chemical waste, leading to a low atom economy. jk-sci.com
To address these challenges, researchers are exploring several innovative approaches:
One-Pot Syntheses: These procedures, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency by reducing the need for intermediate purification steps, minimizing solvent usage, and saving time and resources. nih.govdoaj.org
Catalyst-Free and Solvent-Free Reactions: The development of reactions that can proceed without the need for catalysts or solvents, or that utilize environmentally friendly solvents like water, is a major goal of green chemistry. nih.gov Microwave-assisted synthesis has also emerged as a technique to reduce reaction times and improve yields. mdpi.com
Novel Catalytic Systems: The use of more efficient and less toxic catalysts, such as nickel(II) salts as an alternative to more expensive and toxic heavy metals, can improve the sustainability of synthetic processes. nih.gov
By embracing these green chemistry principles, the synthesis of 1-(1,3-Benzothiazol-2-yl)-3-phenylurea and its derivatives can be made more efficient, cost-effective, and environmentally friendly, thus facilitating further research and development. nih.govnih.gov
Strategies for Enhancing Selectivity and Potency of Benzothiazole-Urea Compounds
A critical aspect of drug development is the optimization of a compound's selectivity and potency towards its intended biological target. For benzothiazole-urea derivatives, this involves a detailed understanding of their structure-activity relationships (SAR) , which describes how modifications to the chemical structure of a compound affect its biological activity. researchgate.net
Systematic modifications of the benzothiazole (B30560) and phenyl rings of the this compound scaffold have yielded valuable insights into the structural requirements for potent and selective activity against various targets. For instance, studies on benzothiazole-urea derivatives as antibacterial agents have shown that the nature and position of substituents on both aromatic rings can significantly influence their efficacy. nih.gov
Key strategies for enhancing selectivity and potency include:
Substituent Modification: The introduction of different functional groups on the benzothiazole and phenyl rings can modulate the compound's electronic and steric properties, thereby influencing its binding affinity to the target. For example, in the development of inhibitors for the enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is implicated in Alzheimer's disease, it was found that specific substitutions on the phenyl ring and the benzothiazole moiety led to compounds with low micromolar inhibitory activity. semanticscholar.org
Hybridization: Combining the benzothiazole-urea scaffold with other pharmacologically active moieties can lead to hybrid molecules with enhanced or novel biological activities. This approach has been successfully employed in the development of antitubercular agents. nih.gov
The following interactive table summarizes the impact of structural modifications on the biological activity of selected benzothiazole-urea derivatives.
| Compound ID | Benzothiazole Substituent | Phenyl Substituent | Linker | Target | Activity |
| 4a | Unsubstituted | p-CF3 | Urea (B33335) | Peptidoglycan Hydrolases (AtlA) | Potent anti-staphylococcal activity nih.gov |
| 4at | 6-small substituent | 3-chloro, 4-hydroxy | Urea | 17β-HSD10 | IC50 of 1–2 µM semanticscholar.org |
| 4bb | 6-small substituent | 3-chloro, 4-hydroxy | Urea | 17β-HSD10 | IC50 of 1–2 µM semanticscholar.org |
| 4bg | 6-small substituent | 3-chloro, 4-hydroxy | Urea | 17β-HSD10 | IC50 of 1–2 µM semanticscholar.org |
| 55c | Unsubstituted | 4-methyl | Urea | α-chymotrypsin | IC50 = 20.6 ± 0.06 μM nih.gov |
Exploration of Novel Biological Targets and Research Applications
The benzothiazole-urea scaffold has demonstrated a broad spectrum of biological activities, making it a "privileged structure" in medicinal chemistry. researchgate.net While initial research may have focused on a specific therapeutic area, the versatility of this scaffold warrants exploration of its potential against a wider range of biological targets.
Initially recognized for activities such as anti-inflammatory and herbicidal properties, recent research has expanded the scope of benzothiazole-ureas to include:
Antibacterial Agents: Several benzothiazole-urea derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds often target essential bacterial enzymes, such as peptidoglycan hydrolases, which are crucial for bacterial cell wall maintenance. nih.gov
Anticancer Agents: The antiproliferative activity of benzothiazole-ureas has been evaluated against various cancer cell lines. researchgate.net Some derivatives have been found to inhibit key signaling pathways involved in cancer progression, such as the Raf-1 kinase pathway. researchgate.net
Enzyme Inhibitors: Benzothiazole-ureas have been identified as inhibitors of several enzymes with therapeutic relevance. For instance, they have been investigated as inhibitors of 17β-HSD10 for potential application in Alzheimer's disease treatment and as inhibitors of α-chymotrypsin. nih.govsemanticscholar.org
Antitubercular Agents: Hybrid molecules incorporating the benzothiazole-urea scaffold have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov
The continued exploration of new biological targets for this compound and its analogs could lead to the discovery of novel therapeutic agents for a wide range of diseases.
Interdisciplinary Approaches to Research on Benzothiazole-Ureas
The complexity of modern drug discovery necessitates a collaborative, interdisciplinary approach. The research on benzothiazole-ureas is a prime example of how expertise from various scientific disciplines can be integrated to advance the field.
Key interdisciplinary collaborations include:
Medicinal and Synthetic Chemistry: Synthetic chemists design and create novel benzothiazole-urea derivatives, while medicinal chemists guide the design process based on their understanding of SAR and drug-like properties. mdpi.com
Computational Chemistry and Molecular Modeling: In silico techniques, such as molecular docking, are used to predict how benzothiazole-urea compounds might interact with their biological targets. nih.gov This information can help prioritize which compounds to synthesize and test, thereby saving time and resources. Computational methods are also used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of new compounds. nih.gov
Pharmacology and Biology: Pharmacologists and biologists are responsible for evaluating the biological activity of the synthesized compounds in in vitro and in vivo models. nih.gov This includes determining their potency, selectivity, and mechanism of action.
Structural Biology: Techniques such as X-ray crystallography can provide detailed, three-dimensional information about how a benzothiazole-urea compound binds to its target protein. This structural information is invaluable for understanding the molecular basis of the compound's activity and for guiding the design of more potent and selective analogs.
By fostering collaboration between these and other relevant disciplines, researchers can accelerate the discovery and development of new therapeutic agents based on the this compound scaffold.
Q & A
Basic: What are the established synthetic routes for 1-(1,3-Benzothiazol-2-yl)-3-phenylurea?
The synthesis typically involves coupling reactions between 1,3-benzothiazol-2-amine and phenyl isocyanate derivatives. Key steps include:
- Step 1 : Reacting 1,3-benzothiazol-2-amine with phenyl isocyanate in anhydrous dichloromethane under nitrogen atmosphere .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the urea product.
- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via H/C NMR and high-resolution mass spectrometry (HRMS) .
Table 1 : Typical Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → Room temperature (24 h) |
| Catalyst | Triethylamine (base) |
| Yield | 65–75% (after purification) |
Basic: How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key methodological steps:
- Crystallization : Grow crystals via slow evaporation in ethanol/dichloromethane mixtures .
- Data Collection : Use a Rigaku R-AXIS RAPID diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 288 K .
- Refinement : Employ SHELXL for structure solution and refinement. Typical parameters:
Figure 1 : Molecular packing showing weak C–H⋯N hydrogen bonds (30% probability ellipsoids) .
Advanced: How does the benzothiazole moiety influence fluorescence properties?
The benzothiazole group enhances π-conjugation and electron-withdrawing effects, leading to blue-light emission (λem ≈ 450 nm). Experimental validation includes:
- Photophysical Analysis : Measure fluorescence quantum yield (Φ) using an integrating sphere. Φ values for benzothiazole derivatives range from 0.35–0.50 .
- Mechanistic Insight : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) reveal intramolecular charge transfer (ICT) between benzothiazole and phenylurea groups .
Table 2 : Fluorescence Parameters
| Parameter | Value |
|---|---|
| λex | 365 nm |
| λem | 445–460 nm |
| Quantum Yield (Φ) | 0.42 ± 0.03 |
| Lifetime (τ) | 2.8 ns |
Advanced: What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
Contradictions arise from assay conditions or structural analogs. Mitigation strategies:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing (MIC against E. coli and S. aureus) .
- Cytotoxicity Validation : Compare with positive controls (e.g., doxorubicin) in MTT assays (IC50 in HeLa cells) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., thiourea derivatives) to isolate bioactive motifs .
Example : Substituting the urea group with thiourea increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
Advanced: How can computational modeling optimize this compound for receptor binding?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with targets like β1-adrenergic receptors:
- Docking Protocol :
- Pharmacophore Modeling : Identify critical features (H-bond donors, aromatic rings) using Schrödinger Phase .
Table 3 : Docking Results vs. Experimental IC50
| Compound | Predicted ΔG (kcal/mol) | Experimental IC50 (nM) |
|---|---|---|
| Parent Compound | −8.2 | 120 ± 15 |
| Methylated Analog | −9.1 | 45 ± 8 |
Advanced: What analytical methods detect trace impurities in synthesized batches?
- HPLC-DAD : Use a C18 column (acetonitrile/water + 0.1% TFA) to resolve impurities (LOD ≈ 0.1 μg/mL) .
- LC-MS/MS : Identify by-products (e.g., unreacted benzothiazol-2-amine) via MRM transitions (e.g., m/z 151 → 109) .
- XRD Purity Index : Compare experimental vs. simulated powder patterns to detect crystalline impurities .
Advanced: How does substituent variation on the phenyl ring affect photostability?
Photodegradation studies under UV light (λ = 254 nm) reveal:
- Electron-Donating Groups (e.g., -OCH3): Accelerate degradation via radical formation (t1/2 = 2.5 h) .
- Electron-Withdrawing Groups (e.g., -NO2): Enhance stability (t1/2 = 8.7 h) by reducing HOMO-LUMO gaps .
Method : Monitor degradation via HPLC at 0, 2, 4, 8, and 24 h intervals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
